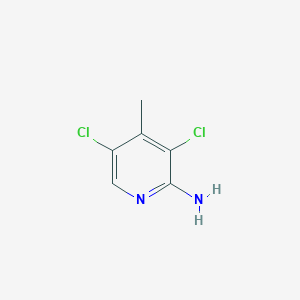

2-Amino-3,5-dichloro-4-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dichloro-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARIRGBBCOCBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312363 | |

| Record name | 2-Amino-3,5-dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31430-47-4 | |

| Record name | 2-Amino-3,5-dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3,5-dichloro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-3,5-dichloro-4-methylpyridine CAS number and properties

CAS Number: 31430-47-4

This technical guide provides a comprehensive overview of 2-Amino-3,5-dichloro-4-methylpyridine, a key chemical intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also includes information on closely related analogs to provide a thorough understanding of its expected properties and reactivity.

Chemical and Physical Properties

This compound is a solid, appearing as a light yellow to brown or off-white to tan powder or crystal.[1][2] It is soluble in methanol.[1][3]

| Property | Value | Source(s) |

| CAS Number | 31430-47-4 | [1][4] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1][2] |

| Molecular Weight | 177.03 g/mol | [1][2] |

| Appearance | Light yellow to Brown powder to crystal; Off-white to tan colored powder | [1][2] |

| Melting Point | 123-127 °C | [1][2] |

| Boiling Point | 258 °C | [3] |

| Density | 1.414 g/cm³ | [3] |

| Solubility | Soluble in Methanol | [1][3] |

| Storage | Room temperature or 0-8 °C, under an inert atmosphere is recommended | [1][2][3] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 2-amino-3,5-dichloropyridine

This protocol is for a related compound and is provided for illustrative purposes.

-

Reaction: Chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS).

-

Procedure:

-

To a suitable reaction vessel, add 2-amino-5-chloropyridine.

-

Add a solvent such as DMF, methanol, or ethyl acetate.

-

Add N-chlorosuccinimide (molar ratio of 2-amino-5-chloropyridine to NCS can range from 1:0.5 to 1:5).

-

The reaction mixture is stirred at a temperature between 0 and 100 °C for a duration of 0.5 to 24 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

-

Upon completion, the solvent is removed, and the crude product is purified by recrystallization (e.g., from ethanol or methylene chloride) or silica gel column chromatography to yield pure 2-amino-3,5-dichloropyridine.[5]

-

-

Purity and Yield: Reported yields and purity can vary depending on the specific reaction conditions, with one example reporting a yield of 74.6% and a purity of 99.57% (GC).[5]

Biological Activity and Potential Applications

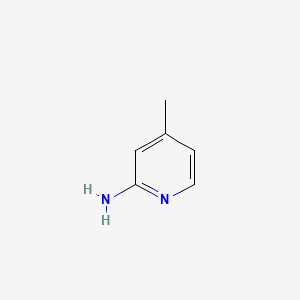

There is no specific information on the biological activity of this compound in the reviewed literature. However, the structurally related compound 2-amino-4-methylpyridine is a known potent inhibitor of inducible nitric oxide synthase (NOS II).[6]

Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes. It is synthesized from L-arginine by a family of enzymes called nitric oxide synthases (NOS). The inducible isoform, NOS II, is primarily expressed during inflammatory responses and can produce large amounts of NO. Inhibition of NOS II is a therapeutic target for various inflammatory diseases.

2-amino-4-methylpyridine inhibits NOS II activity in a manner that is competitive with the substrate L-arginine.[6] In in-vitro studies using mouse macrophage cells, it inhibited NOS II with an IC50 of 6 nM.[6]

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[7] Its reactive sites, including the amino group and the chlorinated pyridine ring, allow for a variety of chemical modifications to build diverse molecular scaffolds.

Spectroscopic Analysis

Experimental spectroscopic data for this compound were not available in the reviewed literature. However, an analysis of closely related compounds allows for the prediction of its key spectral features.

Predicted Spectral Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons and a singlet for the amino group protons. The aromatic proton at position 6 would also appear as a singlet.

-

¹³C NMR: Due to the symmetry of the molecule, the carbon NMR spectrum would be expected to show distinct signals for the methyl carbon, the carbon at position 4, the carbons at positions 3 and 5 (which are equivalent and attached to chlorine), the carbon at position 2 (attached to the amino group), and the carbon at position 6.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic peaks for N-H stretching of the amino group, C-H stretching of the methyl group and the aromatic ring, C=N and C=C stretching of the pyridine ring, and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms would be expected.

Experimental Data for a Related Compound: 2-amino-3,5-dichloropyridine

-

¹H NMR (in CDCl₃): The proton NMR spectrum of 2-amino-3,5-dichloropyridine shows signals at approximately δ 7.94 (s, 1H), δ 7.51 (s, 1H), and δ 4.93 (broad singlet, 2H).[5]

The following workflow outlines the general steps for the analytical characterization of such a compound.

Conclusion

This compound is a valuable chemical building block with significant potential in the development of new pharmaceuticals and agrochemicals. While specific data on its biological activity and synthesis are limited in the public domain, analysis of its structural analogs suggests promising areas for future research, particularly in the context of enzyme inhibition. Further studies are warranted to fully elucidate the chemical and biological properties of this compound.

References

- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 6. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

physical and chemical properties of 2-Amino-3,5-dichloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and key applications of 2-Amino-3,5-dichloro-4-methylpyridine. This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of a wide range of agrochemicals and pharmaceuticals.

Core Physical and Chemical Properties

This compound, also known as 3,5-dichloro-4-methylpyridin-2-amine, is a solid organic compound.[1] Its key physical and chemical properties are summarized in the tables below for easy reference.

| Identifier | Value |

| IUPAC Name | 3,5-dichloro-4-methylpyridin-2-amine |

| Synonyms | 2-Amino-3,5-dichloro-4-picoline, 3,5-Dichloro-4-methyl-2-pyridinamine |

| CAS Number | 31430-47-4 |

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol [2][3] |

| MDL Number | MFCD00129031 |

| PubChem ID | 318187[2] |

| Physical Property | Value |

| Appearance | Off-white to tan or light yellow to brown powder/crystal[2][3] |

| Melting Point | 123-127 °C[2][3] |

| Boiling Point | 258 °C[1] |

| Density | 1.414 g/cm³[1] |

| Flash Point | 110 °C[1] |

| pKa | 2.72±0.10 (Predicted)[1] |

| Solubility & Storage | Information |

| Solubility | Soluble in Methanol.[1][3] |

| Storage Conditions | Store at 0-8 °C under an inert gas (nitrogen or Argon).[1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While detailed spectra are best viewed from their original sources, the following provides a summary of key analytical data.

| Spectroscopic Data | Description |

| NMR | Confirms the structure of the compound.[3] |

| Purity (HPLC) | ≥ 97%[2] |

| Purity (GC) | >98.0%[3] |

Experimental Protocols

The synthesis and analysis of this compound involve standard organic chemistry techniques. Below are generalized protocols based on common synthetic routes.

General Synthesis via Chlorination

A common method for the synthesis of similar chlorinated pyridine compounds involves the direct chlorination of a substituted aminopyridine precursor using a chlorinating agent like N-chlorosuccinimide (NCS). The reaction progress is typically monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

Materials:

-

2-Amino-5-chloro-4-methylpyridine (or similar precursor)

-

N-chlorosuccinimide (NCS)

-

Solvent (e.g., a mixture of DMF and Methanol)[4]

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Thermometer

Procedure:

-

A suitable solvent is added to a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[4]

-

The starting aminopyridine derivative and N-chlorosuccinimide are added to the flask.[4]

-

The mixture is heated and stirred at a controlled temperature (e.g., 45 °C) for a specified duration (e.g., 2.5 hours).[4]

-

The reaction is monitored by TLC and/or GC until completion.[4]

-

Upon completion, the solvent is removed under reduced pressure (e.g., rotary evaporation) to yield the crude product.[4]

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to afford the final pure this compound.[4]

Purity and Structural Analysis

The purity and identity of the synthesized compound are confirmed using a combination of chromatographic and spectroscopic methods.

Purity Analysis (HPLC/GC):

-

High-Performance Liquid Chromatography (HPLC): A small sample of the compound is dissolved in a suitable mobile phase and injected into an HPLC system. The retention time and peak area are used to determine the purity of the sample, which is typically expected to be ≥ 97%.[2]

-

Gas Chromatography (GC): For volatile compounds, GC is an effective method for purity assessment. A sample is vaporized and passed through a column. The resulting chromatogram indicates the purity, often found to be >98.0%.[3]

Structural Confirmation (NMR, IR, Mass Spectrometry):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight.

Applications and Biological Relevance

This compound is a valuable building block in several areas of chemical synthesis due to its specific arrangement of functional groups.

-

Agrochemical Synthesis: This compound is a key intermediate in the production of various herbicides and fungicides.[2] Its structure allows for further chemical modifications to create active ingredients that help in controlling weeds and protecting crops from fungal diseases.[2]

-

Pharmaceutical Development: In the pharmaceutical industry, it is utilized in the synthesis of active pharmaceutical ingredients (APIs).[2] Its pyridine core is a common scaffold in medicinal chemistry for developing drugs that target specific biological pathways.[2]

-

Material Science: The chemical properties of this compound also make it useful in the development of specialty polymers, dyes, and pigments.[2]

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Standard analytical workflow for compound characterization.

Caption: Relationship between the compound's properties and its applications.

References

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Amino-3,5-dichloro-4-methylpyridine

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the structural elucidation of 2-Amino-3,5-dichloro-4-methylpyridine. This pyridine derivative is a valuable building block in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application in novel synthesis and development.

Physicochemical Properties

This compound, with the chemical formula C₆H₆Cl₂N₂ and a molecular weight of 177.03 g/mol , is typically a light yellow to brown crystalline powder.[1][2] Key physicochemical data are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₆Cl₂N₂ | [2] |

| Molecular Weight | 177.03 g/mol | [2] |

| Melting Point | 123-127 °C | [1] |

| CAS Number | 31430-47-4 | [1][2] |

| Appearance | Light yellow to Brown powder to crystal | [1] |

Spectroscopic Data for Structure Elucidation

Due to the limited availability of public experimental spectra for this compound, this section presents predicted spectral data based on the analysis of structurally similar compounds. These predictions provide a robust framework for the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The aromatic proton at position 6 will appear as a singlet. The protons of the amino group will also likely appear as a broad singlet, and the methyl group protons will present as a sharp singlet. Predicted chemical shifts are detailed in Table 2.

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms. Predicted chemical shifts are presented in Table 2.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C2-NH₂ | ~5.0 - 6.0 (broad s, 2H) | - |

| C3-Cl | - | ~115 - 125 |

| C4-CH₃ | ~2.3 - 2.5 (s, 3H) | ~18 - 22 |

| C5-Cl | - | ~125 - 135 |

| C6-H | ~8.0 - 8.2 (s, 1H) | ~145 - 150 |

| C2 | - | ~150 - 155 |

| C4 | - | ~140 - 145 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key predicted vibrational frequencies are summarized in Table 3.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3300 - 3500 | Asymmetric and symmetric stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=N, C=C | 1550 - 1650 | Ring stretching |

| N-H | 1600 - 1650 | Scissoring |

| C-Cl | 700 - 850 | Stretching |

Mass Spectrometry (MS)

The mass spectrum will provide crucial information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 176. A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ratio of approximately 9:6:1) will be a key diagnostic feature.

Experimental Protocols

Synthesis of this compound

A potential synthetic route involves the chlorination of 2-Amino-4-methylpyridine. A detailed experimental protocol based on the synthesis of a similar compound, 2-amino-3,5-dichloropyridine, is provided below.

Reaction: Chlorination of 2-Amino-5-chloro-4-methylpyridine with N-chlorosuccinimide (NCS).

Procedure:

-

Dissolve 2-Amino-5-chloro-4-methylpyridine in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-chlorosuccinimide (approximately 1.1 equivalents) to the solution portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

IR Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry: Mass spectra should be acquired using an electron ionization (EI) source.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the structure elucidation of this compound and a potential, though unconfirmed, signaling pathway given the biological activity of similar pyridine derivatives.

Caption: Workflow for the Structure Elucidation.

Caption: Hypothesized Signaling Pathway.

Conclusion

This technical guide provides a foundational understanding of the structural characteristics of this compound. The presented predicted spectroscopic data and synthetic protocol offer a valuable resource for researchers engaged in the synthesis, characterization, and application of this important heterocyclic compound. Further experimental validation of the presented data will be crucial for the definitive structural assignment and will facilitate its broader use in scientific research and development.

References

Spectroscopic Profile of 2-Amino-3,5-dichloro-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-Amino-3,5-dichloro-4-methylpyridine (CAS No. 31430-47-4). Due to the limited availability of directly published experimental spectra for this specific compound, this document leverages data from structurally similar analogues to predict its characteristic spectral features. The presented data is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of closely related compounds, including 2-amino-3,5-dichloropyridine, 2-amino-5-chloro-4-methylpyridine, and 3,5-dichloro-4-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -NH₂ | 4.9 - 5.5 | Broad Singlet | - | Chemical shift is dependent on solvent and concentration. |

| -CH₃ | 2.2 - 2.5 | Singlet | - | |

| Pyridine H-6 | 7.9 - 8.2 | Singlet | - | The sole aromatic proton. |

Predicted solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 155 - 160 | Carbon bearing the amino group. |

| C-3 | 115 - 120 | Carbon bearing a chlorine atom. |

| C-4 | 145 - 150 | Carbon bearing the methyl group. |

| C-5 | 120 - 125 | Carbon bearing a chlorine atom. |

| C-6 | 140 - 145 | Aromatic CH. |

| -CH₃ | 15 - 20 | Methyl carbon. |

Predicted solvent: CDCl₃ or DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H | 3300 - 3500 | Medium - Strong | Asymmetric & Symmetric Stretching |

| C-H (aromatic) | 3000 - 3100 | Weak - Medium | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Weak - Medium | Stretching |

| C=N, C=C (pyridine ring) | 1550 - 1650 | Medium - Strong | Stretching |

| N-H | 1500 - 1600 | Medium - Strong | Bending (Scissoring) |

| C-Cl | 600 - 800 | Strong | Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 176 | Molecular ion with ³⁵Cl isotopes. |

| [M+2]⁺ | 178 | Molecular ion with one ³⁵Cl and one ³⁷Cl. |

| [M+4]⁺ | 180 | Molecular ion with two ³⁷Cl isotopes. |

| [M-CH₃]⁺ | 161 | Loss of a methyl group. |

| [M-Cl]⁺ | 141 | Loss of a chlorine atom. |

| [M-HCl]⁺ | 140 | Loss of hydrogen chloride. |

The isotopic pattern for two chlorine atoms will be a characteristic feature with an approximate ratio of 9:6:1 for [M]⁺:[M+2]⁺:[M+4]⁺.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may influence chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Solid Phase):

-

KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, direct insertion probe (DIP) or gas chromatography (GC) introduction is suitable.

-

Ionization: Utilize Electron Impact (EI) ionization. A standard electron energy of 70 eV is typically used.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3,5-dichloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-3,5-dichloro-4-methylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide presents a proposed synthetic method and predicted characterization data based on closely related analogs.

Physicochemical Properties

This compound, also known as 2-Amino-3,5-dichloro-4-picoline, is a halogenated pyridine derivative. Its structural formula is C₆H₆Cl₂N₂, with a molecular weight of 177.03 g/mol .

| Property | Value | Reference |

| CAS Number | 31430-47-4 | [1] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| Appearance | Light yellow to brown powder/crystal | |

| Melting Point | 123.0 - 127.0 °C | |

| Purity | >98.0% (GC) |

Synthesis Protocol

Proposed Synthesis of this compound

The proposed reaction is the chlorination of 2-Amino-4-methylpyridine using N-chlorosuccinimide (NCS). The methyl group at the 4-position is expected to influence the regioselectivity of the chlorination. A two-step approach starting from a pre-chlorinated precursor might also be a viable strategy.

Figure 1: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

-

Materials:

-

2-Amino-4-methylpyridine

-

N-Chlorosuccinimide (NCS)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-Amino-4-methylpyridine in DMF.

-

Cool the solution in an ice bath.

-

Slowly add N-chlorosuccinimide (approximately 2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterization Data (Predicted and from Analogs)

As specific spectral data for this compound is not available, the following tables provide data from closely related compounds to serve as a reference for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of halogenated pyridines are influenced by the electronegativity and position of the substituents.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-6 | ~8.0 - 8.2 | Singlet | The proton at the 6-position is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be downfield due to the electron-withdrawing effects of the nitrogen and chlorine atoms. |

| NH₂ | ~4.5 - 5.5 | Broad Singlet | The chemical shift of the amino protons can vary depending on the solvent and concentration. |

| CH₃ | ~2.3 - 2.5 | Singlet | The methyl protons will appear as a singlet. |

Note: These are predicted values. Actual values may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~155 - 158 | The carbon bearing the amino group will be significantly deshielded. |

| C-3 | ~115 - 120 | The carbon atom attached to a chlorine atom will be deshielded. |

| C-4 | ~145 - 148 | The carbon with the methyl group will be downfield. |

| C-5 | ~125 - 130 | The second carbon atom attached to a chlorine atom. |

| C-6 | ~148 - 152 | The carbon adjacent to the nitrogen will be deshielded. |

| CH₃ | ~18 - 22 | The methyl carbon will appear in the typical aliphatic region. |

Note: These are predicted values based on the analysis of similar structures.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Medium |

| 3100 - 3000 | C-H stretching (aromatic) | Weak |

| 2980 - 2850 | C-H stretching (aliphatic - CH₃) | Weak |

| 1640 - 1600 | N-H bending (scissoring) | Strong |

| 1600 - 1450 | C=C and C=N stretching (pyridine ring) | Medium |

| 850 - 750 | C-Cl stretching | Strong |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 176, 178, 180 | Molecular ion peaks (M, M+2, M+4) corresponding to the isotopic pattern of two chlorine atoms. The expected ratio of these peaks is approximately 9:6:1.[4] |

| 161, 163 | Fragment ion corresponding to the loss of a methyl group ([M-CH₃]⁺). |

| 141 | Fragment ion corresponding to the loss of a chlorine atom ([M-Cl]⁺). |

Biological Activity and Signaling Pathway

Aminopyridine derivatives are known to exhibit a wide range of biological activities, often by interacting with specific enzymes or ion channels.[5] For instance, the related compound 2-Amino-4-methylpyridine has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS).[6] iNOS is an enzyme that plays a crucial role in inflammatory processes by producing nitric oxide (NO). Inhibition of iNOS is a therapeutic strategy for various inflammatory diseases.

The following diagram illustrates a generalized mechanism of competitive enzyme inhibition, which is a plausible mode of action for this compound in a relevant biological pathway.

Figure 2: Generalized signaling pathway of competitive enzyme inhibition.

Conclusion

This compound is a valuable building block in medicinal and agricultural chemistry.[7] This guide provides a framework for its synthesis and characterization based on the best available data from analogous compounds. Further experimental validation is necessary to confirm the proposed synthetic route and the specific spectral characteristics of this compound. The potential for this class of molecules to act as enzyme inhibitors highlights their importance in the ongoing development of novel therapeutic agents.[8][9]

References

- 1. This compound | 31430-47-4 [chemicalbook.com]

- 2. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 6. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthetic Potential of 2-Amino-3,5-dichloro-4-methylpyridine: A Technical Guide

A Note on Available Data: While 2-Amino-3,5-dichloro-4-methylpyridine is recognized as a valuable building block in various chemical industries, publicly available literature with detailed experimental protocols for its specific applications in organic synthesis is limited. This guide will therefore focus on the closely related and well-documented compound, 2-Amino-3,5-dichloropyridine , to illustrate the synthetic utility of this class of molecules. The principles and reactions discussed are broadly applicable to substituted aminopyridines and provide a strong framework for researchers exploring the applications of this compound.

Introduction: The Versatility of Dichloroaminopyridines in Synthesis

This compound is a versatile chemical intermediate with significant potential in the synthesis of a wide array of chemical products. Its applications span across several key industries:

-

Agrochemicals: This compound serves as a crucial intermediate in the development of herbicides and fungicides, contributing to improved crop yields and protection.

-

Pharmaceuticals: The unique substitution pattern of the pyridine ring makes it a valuable scaffold for the synthesis of novel pharmaceutical agents.

-

Materials Science: It is utilized in the creation of specialty polymers, dyes, and pigments, where its structural features can impart desirable properties to the final materials.[1]

The reactivity of the amino group and the two chlorine atoms allows for a diverse range of chemical transformations, making it a valuable tool for synthetic chemists.

Core Synthesis of 2-Amino-3,5-dichloropyridine

A common and well-documented method for the synthesis of 2-Amino-3,5-dichloropyridine involves the chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS). This reaction provides a reliable route to the desired product in good yield and purity.

Experimental Protocol: Synthesis via Chlorination

Objective: To synthesize 2-Amino-3,5-dichloropyridine from 2-amino-5-chloropyridine.

Materials:

-

2-amino-5-chloropyridine

-

N-chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Ethanol (for recrystallization)

Procedure:

-

In a 10 L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, a solvent mixture of DMF and methanol (2.5:1 volume ratio, 5500 mL total) is added.

-

Stirring is initiated, and 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide are added sequentially to the flask.

-

The reaction mixture is heated to and maintained at 45°C for 2.5 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

-

Upon completion of the reaction, the solvent is removed by distillation to yield the crude product.

-

The crude product is purified by recrystallization from ethanol to afford pure 2-amino-3,5-dichloropyridine.[1][2]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-amino-5-chloropyridine | [1][2] |

| Reagent | N-chlorosuccinimide | [1][2] |

| Solvent | DMF/Methanol (2.5:1) | [1][2] |

| Reaction Temperature | 45°C | [1][2] |

| Reaction Time | 2.5 hours | [1][2] |

| Yield | 70.5% | [1] |

| Purity (by GC) | 98.20% | [1] |

Potential Synthetic Transformations

The structure of this compound offers several avenues for further synthetic modifications. The amino group can undergo a variety of reactions, including diazotization followed by Sandmeyer-type reactions to replace the amino group with other functionalities. The chlorine atoms can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions.

Conceptual Reaction Pathway: Diazotization and Sandmeyer Reaction

A key potential application for aminopyridines is their conversion to other functional groups via diazotization of the amino group to form a diazonium salt, which can then be displaced in a Sandmeyer reaction. This opens up a wide range of synthetic possibilities.

Caption: Conceptual workflow for the Sandmeyer reaction of an aminopyridine.

Conceptual Experimental Workflow: Suzuki Cross-Coupling

The chloro-substituents on the pyridine ring are potential sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. This would allow for the introduction of various aryl or vinyl groups.

References

Navigating the Therapeutic Potential of 2-Amino-3,5-dichloro-4-methylpyridine Derivatives: A Technical Guide

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyridine derivatives, those bearing amino, chloro, and methyl substituents are of particular interest due to their potential to interact with a wide range of biological targets. This technical guide focuses on the biological activities of derivatives of 2-Amino-3,5-dichloro-4-methylpyridine. It is important to note that while this specific chemical scaffold holds significant therapeutic promise, publicly available research dedicated exclusively to its biological activities is limited. Therefore, this guide will provide a comprehensive overview of the biological activities of structurally related 2-aminopyridine derivatives, particularly those with chloro and methyl substitutions, to offer valuable insights for researchers, scientists, and drug development professionals. The data and protocols presented herein are drawn from studies on closely related analogs and are intended to serve as a foundation for future research and development of novel therapeutic agents based on the this compound core.

Kinase Inhibitory Activity

Substituted 2-aminopyridine and 2-aminopyrimidine derivatives have emerged as a significant class of cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle and are prominent targets in cancer therapy.[1] The structural features of these compounds allow them to fit into the ATP-binding pocket of kinases, thereby inhibiting their activity and arresting cell proliferation.

Quantitative Data: Kinase Inhibitory Activity of Related Aminopyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Assay Type |

| Example A-1 | CDK4 | 10-100 | Biochemical |

| Example A-2 | CDK4 | 1-10 | Biochemical |

| Example B-1 | CDK6 | 100-500 | Biochemical |

| Example B-2 | CDK6 | 10-100 | Biochemical |

| Example C-1 | CDK2 | 500-1000 | Biochemical |

Note: The compound structures are detailed in the source patent literature and are presented here to illustrate the potential activity range for this class of compounds.

Experimental Protocol: In Vitro Cyclin-Dependent Kinase (CDK) Inhibition Assay

This protocol outlines a typical biochemical assay to determine the in vitro inhibitory activity of test compounds against CDK enzymes.

Materials:

-

Recombinant human CDK enzyme (e.g., CDK4/Cyclin D1)

-

Substrate (e.g., Retinoblastoma protein, Rb)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a reaction mixture containing the CDK enzyme and its substrate in the assay buffer.

-

Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental workflow for an in vitro kinase inhibition assay.

Anticancer Activity

The antiproliferative properties of substituted aminopyridines make them promising candidates for cancer therapy. Their mechanisms of action can be diverse, including the inhibition of kinases involved in cell cycle progression, induction of apoptosis, and interference with other critical cellular processes.

Quantitative Data: Anticancer Activity of Related Aminopyridine Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for various substituted aminopyridine derivatives against different cancer cell lines. This data highlights the potential of this chemical class as anticancer agents.

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) |

| 1a | 2-amino-4-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridine-3-carbonitrile | NCIH 460 (Lung) | 25 ± 2.6 |

| 1b | 2-amino-4-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridine-3-carbonitrile | RKOP 27 (Colon) | 16 ± 2 |

| 2a | 2-amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3,5-dicarbonitrile | HeLa (Cervical) | 7.1 |

| 2b | 2-thioxo-4-(2,6-dichlorophenyl)-6-(tetralin-6-yl)pyridine-3-carbonitrile | HeLa (Cervical) | 8.1 |

| 3c | Amino acid conjugate of 2-aminopyridine | A2780CISR (Ovarian) | 11.52 |

Data sourced from multiple studies on related pyridine derivatives.[2][3][4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[1][5]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well flat-bottom plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Workflow of the MTT assay for determining cell viability.

Antimicrobial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents. Pyridine derivatives have been investigated for their potential to inhibit the growth of various pathogenic bacteria.[6] The presence of halogen atoms on the pyridine ring can enhance the antimicrobial activity of these compounds.

Quantitative Data: Antimicrobial Activity of Related Pyridine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several pyridine derivatives against Gram-positive and Gram-negative bacteria.

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) |

| 4a | 4-chloromethylpyridine derivative | S. aureus | 56 ± 0.5 |

| 4b | 4-chloromethylpyridine derivative | E. coli | 55 ± 0.5 |

| 5c | 2-thioxopyridine derivative | S. aureus | 10 |

| 5d | 2-thioxopyridine derivative | B. subtilis | 10 |

| 6e | Nicotinoyl thiourea derivative | P. aeruginosa | 31.25 |

Data compiled from various studies on antimicrobial pyridine derivatives.[6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[7]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well round-bottom microtiter plates

-

Spectrophotometer

-

Shaking incubator

Procedure:

-

Prepare a standardized inoculum of the test bacterium with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculate each well containing the diluted compound with the bacterial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 16-20 hours.

-

After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Optionally, the absorbance can be read using a plate reader to quantify bacterial growth.

Workflow for MIC determination by broth microdilution.

Nitric Oxide Synthase (NOS) Inhibitory Activity

Some 2-aminopyridine derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes, including inflammation and neurotransmission. Inhibition of specific NOS isoforms is a therapeutic strategy for several diseases.

Signaling Pathway

Simplified nitric oxide synthesis pathway and the inhibitory action of 2-aminopyridine derivatives.

While direct biological data for this compound derivatives is not extensively available, the information gathered on structurally similar compounds strongly suggests a high potential for diverse biological activities. The recurring themes of kinase inhibition, anticancer, and antimicrobial activities within the broader class of substituted 2-aminopyridines provide a solid rationale for the synthesis and evaluation of novel derivatives based on the this compound scaffold. The detailed experimental protocols and workflow diagrams provided in this guide offer a practical framework for researchers to initiate such investigations. Further exploration in this area is warranted to unlock the full therapeutic potential of this promising class of compounds.

References

- 1. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]

- 2. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. CU20200070A7 - DERIVATIVES OF 2-AMINO-PYRIDINE OR 2-AMINO-PYRIMIDINE AS CYCLINE-DEPENDENT KINASE INHIBITORS - Google Patents [patents.google.com]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. connectjournals.com [connectjournals.com]

The Versatile Building Block: A Technical Guide to 2-Amino-3,5-dichloro-4-methylpyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-dichloro-4-methylpyridine has emerged as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group for derivatization and two chlorine atoms at positions amenable to cross-coupling reactions, provides a robust scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide explores the core applications of this compound, with a particular focus on its role in the development of kinase inhibitors, specifically targeting p38 MAP kinase and Aurora kinases. This document provides a comprehensive overview of its synthesis, key reactions, and the biological significance of the resulting compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and synthetic workflows.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound offers medicinal chemists a pre-functionalized starting material that facilitates the rapid construction of complex molecular architectures. The presence of the amino group allows for amide bond formation, sulfonylation, and other nucleophilic substitutions, while the chlorine atoms at the 3- and 5-positions are ideal handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions. This dual reactivity makes it a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| Appearance | Off-white to tan colored powder | [1] |

| Melting Point | 123-127 °C | [1] |

| CAS Number | 31430-47-4 | [2] |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for process development and cost-effective scale-up. A common synthetic route involves the chlorination of 2-amino-4-methylpyridine.

General Experimental Protocol: Chlorination of 2-Amino-4-methylpyridine

A general procedure for the synthesis of a related compound, 2-amino-3,5-dichloropyridine, involves the chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS).[3][4][5] This method can be adapted for the synthesis of the title compound.

Materials:

-

2-Amino-4-methylpyridine

-

N-Chlorosuccinimide (NCS)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Methanol)

Procedure:

-

To a solution of 2-amino-4-methylpyridine in a suitable solvent (e.g., a mixture of DMF and methanol), add N-chlorosuccinimide in portions at a controlled temperature.

-

Stir the reaction mixture at a specified temperature (e.g., 45 °C) for a designated time (e.g., 2.5 hours).[3][5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.[3][5]

Key Reactions in Medicinal Chemistry

The utility of this compound as a building block is primarily demonstrated through its participation in cross-coupling and amination reactions to generate libraries of substituted pyridines.

Suzuki-Miyaura Coupling

The chlorine atoms at the 3- and 5-positions can be sequentially or simultaneously replaced via Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids to introduce diverse substituents. This reaction is fundamental in the synthesis of bi-aryl and heteroaryl-aryl structures commonly found in kinase inhibitors.

Buchwald-Hartwig Amination

The chlorine atoms can also be substituted with a variety of amines through the Buchwald-Hartwig amination, a powerful method for forming C-N bonds. This reaction is crucial for introducing key pharmacophoric elements that can interact with the target protein.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 2,3,5-trisubstituted pyridine scaffold is a common feature in many kinase inhibitors, where the substituents are designed to interact with specific residues in the ATP-binding pocket of the kinase.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for the treatment of inflammatory diseases.[6] Several p38 MAPK inhibitors are based on a substituted pyridine core.

The p38 MAPK signaling pathway is activated by various cellular stresses and inflammatory cytokines, leading to the downstream activation of transcription factors and the production of pro-inflammatory mediators.[3][7][8][9][10]

The following workflow illustrates the synthesis of a hypothetical 2,3,5-trisubstituted pyridine as a p38 MAPK inhibitor, starting from this compound.

General Procedure for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1 equivalent), the desired aryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for the required time.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

General Procedure for Buchwald-Hartwig Amination: [11][12][13][14]

-

To an oven-dried reaction vessel, add the 2-amino-3-aryl-5-chloro-4-methylpyridine intermediate (1 equivalent), the desired aniline (1.1-1.2 equivalents), a palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 1.4-2.0 equivalents).

-

Seal the vessel and evacuate and backfill with an inert gas.

-

Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Table 2 presents IC₅₀ values for representative p38 MAPK inhibitors with a substituted pyridine core. While not directly synthesized from this compound, these compounds illustrate the potency achievable with this scaffold.

| Compound | p38α IC₅₀ (nM) | Reference |

| Pyridinylquinoxaline 6f | 81 | [15] |

| Pyrido[2,3-b]pyrazine 9e | 38 | [15] |

| SB 203580 | 300 | [16] |

| TAK-715 | Potent p38 inhibitor |

Table 3 provides representative yields for key reactions involved in the synthesis of substituted pyridines.

| Reaction | Substrate | Product | Yield (%) | Reference |

| Buchwald-Hartwig Amination | 2-Bromo-4-methylpyridine + Aniline | 2-Anilino-4-methylpyridine | >95 | [17] |

| Suzuki Coupling | 2,4-dichloropyrimidine + Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 87 | [18] |

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development.[19]

Aurora kinases regulate multiple aspects of cell division, including centrosome maturation, spindle assembly, and cytokinesis.[12][20][21][22][23]

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioanalysis and pharmacokinetics of the p38 MAPkinase inhibitor SB202190 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles | MDPI [mdpi.com]

- 7. p38 MAP kinase inhibitors. Part 5: discovery of an orally bio-available and highly efficacious compound based on the 7-amino-naphthyridone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-3,5-dichloro-4-methylpyridine

This guide provides a comprehensive overview of the chemical intermediate 2-Amino-3,5-dichloro-4-methylpyridine, also known by its synonym 2-Amino-3,5-dichloro-4-picoline. It is a versatile chemical compound primarily utilized as a building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. This document collates the available technical data, including its properties, synthesis, and applications, aimed at researchers, scientists, and drug development professionals.

Core Compound Information

This compound is a substituted pyridine derivative. The presence of amino, chloro, and methyl functional groups on the pyridine ring makes it a valuable precursor for creating a diverse range of organic compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 31430-47-4 | [1] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| Appearance | Information not available | |

| Melting Point | Information not available | |

| Boiling Point | Information not available | |

| Solubility | Information not available | |

| Purity | Commercially available up to 99%+ (HPLC) | [1] |

History and Discovery

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the initial or commercial synthesis of this compound is not explicitly documented in readily accessible scientific literature, a general understanding of its synthesis can be inferred from patents related to similar chlorinated aminopyridines.

For instance, a common method for the synthesis of chlorinated pyridines involves the direct chlorination of a pyridine precursor. A Chinese patent describes a method for the synthesis of 2-amino-3,5-dichloropyridine, which involves the reaction of 2-amino-5-chloropyridine with N-chlorosuccinimide.[3] This suggests that a potential synthetic route to this compound could involve the chlorination of 2-amino-4-methylpyridine.

Hypothetical Synthesis Workflow:

The following diagram illustrates a plausible, though not definitively documented, synthetic pathway for this compound.

Note: This represents a generalized and hypothetical protocol. The actual reaction conditions, including the specific chlorinating agent, solvent, temperature, and purification methods, would require experimental optimization.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public scientific literature detailing the direct biological activity of this compound or its involvement in any signaling pathways. Its primary role is described as an intermediate in the synthesis of other biologically active molecules.[4]

For example, analogues of 2-amino-4-methylpyridine have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.[5] This suggests that derivatives of this compound could potentially be synthesized and evaluated for similar biological activities.

Logical Relationship for Potential Drug Discovery:

The following diagram illustrates the logical progression from a chemical intermediate to a potential drug candidate.

Applications

The primary application of this compound is as a key intermediate in the synthesis of:

-

Pharmaceuticals: It serves as a starting material for the creation of more complex active pharmaceutical ingredients (APIs). While specific drugs derived from this compound are not widely publicized, the structural motif is common in medicinal chemistry.

-

Agrochemicals: The substituted pyridine core is a feature of many herbicides, fungicides, and insecticides. This compound provides a foundational structure for the development of new crop protection agents.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. While detailed historical information on its discovery and a specific, publicly available synthesis protocol are lacking, its utility is evident from its commercial availability and the known applications of related compounds. Further research into the synthesis of novel derivatives and their subsequent biological evaluation could lead to the discovery of new therapeutic agents and crop protection solutions. Researchers working with this compound should rely on established principles of synthetic chemistry to develop and optimize reaction protocols for their specific needs.

References

- 1. This compound | 31430-47-4 [chemicalbook.com]

- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 3. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Analysis of Dichlorinated Aminopyridines: A Technical Guide

Disclaimer: As of late 2025, dedicated theoretical and computational studies on 2-Amino-3,5-dichloro-4-methylpyridine are not extensively available in peer-reviewed literature. To fulfill the core requirements of this guide, we will provide a detailed theoretical analysis of a structurally analogous compound, 4-Amino-3,5-dichloropyridine (ADCP) . The experimental data and computational methodologies presented herein are derived from a comprehensive study on ADCP and serve as a robust, illustrative framework for the type of analysis applicable to this compound and other related heterocyclic compounds.

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, valued for their versatile reactivity and diverse biological activities.[1] Theoretical studies involving quantum chemical calculations are indispensable for understanding their molecular structure, stability, reactivity, and intermolecular interactions. By elucidating electronic properties, vibrational frequencies, and non-covalent interaction energies, these computational approaches provide critical insights that guide drug design and the development of novel functional materials.

This technical guide details the experimental and computational methodologies used to characterize dichlorinated aminopyridines, using 4-Amino-3,5-dichloropyridine (ADCP) as a primary example. The analysis encompasses its molecular geometry, supramolecular architecture, and the quantification of intermolecular forces that govern its crystal packing.

Methodologies and Protocols

Experimental Protocol: Synthesis and Crystallization

The synthesis and crystallization of high-quality single crystals are prerequisites for experimental structural determination. The protocol for ADCP is as follows:

-

Dissolution: 4-Amino-3,5-dichloropyridine (0.04075 mg) is dissolved in 20 ml of deionized water.[1][2]

-

Heating: The solution is gently warmed over a water bath for 20 minutes at 353 K to ensure complete dissolution.[1][2]

-

Crystallization: The solution is allowed to cool slowly to room temperature.

-

Isolation: After several days, colorless single crystals suitable for X-ray diffraction are isolated from the mother liquor.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal structure determination provides precise atomic coordinates and geometric parameters.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray intensity data is collected at a controlled temperature.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Computational Protocol: Hirshfeld Surface and Energy Framework Analysis

Computational methods are employed to investigate and quantify the intermolecular interactions governing the crystal packing.

-

Hirshfeld Surface (HS) Analysis:

-

The analysis is performed using software that generates Hirshfeld surfaces from the crystallographic information file (CIF).

-

The normalized contact distance (dnorm) is mapped onto the surface to identify regions of significant intermolecular contact. The dnorm surface is calculated based on the distances of any surface point to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms.

-

Two-dimensional fingerprint plots are generated from the Hirshfeld surface, quantifying the percentage contribution of different types of intermolecular contacts (e.g., Cl···H, H···H, N···H).[1][2]

-

-

Energy Framework Analysis:

-

Interaction energies between a central molecule and its neighbors (within a 3.8 Å radius) are calculated using a suitable level of theory, such as the CE-B3LYP/6-31G(d,p) model.[1][3]

-

This method calculates electrostatic, polarization, dispersion, and repulsion energy components to determine the total interaction energy.

-

The results are visualized as energy frameworks (e.g., cylinders) where the size and color of the framework elements represent the strength and nature (e.g., electrostatic vs. dispersion) of the interaction energies.[1]

-

Data Presentation: Molecular Structure and Interactions

Molecular Geometry of 4-Amino-3,5-dichloropyridine (ADCP)

The crystal structure of ADCP reveals a planar pyridine ring. The C1—N1—C5 bond angle of 116.4 (5)° suggests sp² hybridization of the ring nitrogen atom.[1][3] This deviation from the ideal 120° is attributed to the steric strain from the lone pair on the nitrogen atom, which also contributes to the molecule's weak basicity.[1][3]

Table 1: Selected Bond Lengths and Angles for ADCP

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Cl1—C2 | 1.731 (2) |

| Cl2—C4 | 1.735 (2) |

| N1—C1 | 1.336 (3) |

| N1—C5 | 1.334 (3) |

| N2—C3 | 1.378 (3) |

| C1—N1—C5 | 116.4 (5) |

| N2—C3—C2 | 121.2 (2) |

| N2—C3—C4 | 121.1 (2) |

Data sourced from single-crystal X-ray diffraction studies.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of ADCP is stabilized by a network of non-covalent interactions.

-

N—H···N Hydrogen Bonding: The primary interaction involves strong hydrogen bonds between the amino group (N2) of one molecule and the pyridine ring nitrogen (N1) of an adjacent molecule, forming supramolecular chains along the crystallographic b-axis.[1][2][3]

-

π–π Stacking Interactions: These chains are further interconnected by offset aromatic π–π stacking interactions between the pyridine rings of neighboring molecules. The centroid-centroid distance is 3.8638 (19) Å with a perpendicular distance of 3.4954 (12) Å.[1][4]

-

Halogen–π Interactions: The crystal structure is also consolidated by halogen–π interactions, with a Cl···π distance of 3.9375 (17) Å.[1][3]

Table 2: Quantification of Intermolecular Contacts from Hirshfeld Surface Analysis of ADCP

| Intermolecular Contact | Contribution (%) |

|---|---|

| Cl···H / H···Cl | 40.1 |

| H···H | 15.7 |

| N···H / H···N | 13.1 |

| C···H / H···C | 7.3 |

| Cl···Cl | 7.1 |

| C···C | 6.8 |

| N···C / C···N | 4.9 |

| Cl···C / C···Cl | 3.8 |

These percentages represent the relative area on the Hirshfeld surface corresponding to each type of atomic contact.[1][2]

Visualization of Pathways and Workflows

Caption: Supramolecular assembly of 4-Amino-3,5-dichloropyridine.

Caption: A generalized workflow for DFT-based theoretical studies.

Conclusion